Cas no 215433-19-5 (7-Bromo-5-chloroindolin-2-one)
7-Bromo-5-chloroindolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-5-chloroindolin-2-one
- 2H-Indol-2-one,7-bromo-5-chloro-1,3-dihydro-
- 7-bromo-5-chloro-1,3-dihydroindol-2-one
- 7-BROMO-5-CHLORO-2-OXINDOLE
- QC-5186
- 215433-19-5
- D97519
- CS-0187255
- SB64786
- SCHEMBL4410702
- AKOS015904596
- BS-49324
- A879033
- DTXSID00620025
- 7-bromo-5-chloro-1, 3-dihydroindol-2-one
- 7-bromo-5-chloro-1,3-dihydro-2H-indol-2-one
- SY355136
- MFCD09038485
- 7-bromo-5-chloro-2-indolinone
-
- MDL: MFCD09038485
- Inchi: 1S/C8H5BrClNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
- InChI Key: ULFMXQCBEHNLMZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1NC(C2)=O)Cl
Computed Properties
- Exact Mass: 244.92400
- Monoisotopic Mass: 244.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 2.73510
7-Bromo-5-chloroindolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010025-1g |
7-Bromo-5-chloroindolin-2-one |
215433-19-5 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Fluorochem | 211919-1g |
7-Bromo-5-chloroindolin-2-one |
215433-19-5 | 95% | 1g |
£348.00 | 2022-02-28 | |
| Chemenu | CM124558-1g |
7-bromo-5-chloroindolin-2-one |
215433-19-5 | 95% | 1g |
$333 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY406-50mg |
7-Bromo-5-chloroindolin-2-one |
215433-19-5 | 95+% | 50mg |
196.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY406-200mg |
7-Bromo-5-chloroindolin-2-one |
215433-19-5 | 95+% | 200mg |
493.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY406-1g |
7-Bromo-5-chloroindolin-2-one |
215433-19-5 | 95+% | 1g |
1725.0CNY | 2021-07-14 | |
| Chemenu | CM124558-250mg |
7-bromo-5-chloroindolin-2-one |
215433-19-5 | 95% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM124558-1g |
7-bromo-5-chloroindolin-2-one |
215433-19-5 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM124558-5g |
7-bromo-5-chloroindolin-2-one |
215433-19-5 | 95% | 5g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1212722-1g |
7-Bromo-5-chloroindolin-2-one |
215433-19-5 | 95% | 1g |
$350 | 2024-07-23 |
7-Bromo-5-chloroindolin-2-one Suppliers
7-Bromo-5-chloroindolin-2-one Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 7-Bromo-5-chloroindolin-2-one
Professional Introduction to 7-Bromo-5-chloroindolin-2-one (CAS No. 215433-19-5)
7-Bromo-5-chloroindolin-2-one is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 215433-19-5, belongs to the indoline family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both bromine and chlorine substituents on the indoline ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The structural framework of 7-Bromo-5-chloroindolin-2-one consists of a benzene-like core fused with a nitrogen-containing five-membered ring. This configuration imparts specific electronic and steric properties that are highly useful in medicinal chemistry. The bromo and chloro substituents at the 7th and 5th positions, respectively, serve as versatile handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, or other synthetic transformations.
In recent years, 7-Bromo-5-chloroindolin-2-one has been extensively studied for its potential applications in drug discovery. Its indoline core is a common motif in many biologically active compounds, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The halogenated nature of this molecule allows for rapid diversification of the chemical library, enabling researchers to explore novel therapeutic targets with high efficiency.
One of the most compelling aspects of 7-Bromo-5-chloroindolin-2-one is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in developing inhibitors of protein kinases, which are critical enzymes involved in cancer progression. The bromine and chlorine atoms provide excellent sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or amino groups with high selectivity and yield.
Moreover, recent advancements in medicinal chemistry have highlighted the importance of 7-Bromo-5-chloroindolin-2-one in the development of next-generation antibiotics. The indoline scaffold is known to exhibit potent antimicrobial activity, and modifications at the 5-position can significantly enhance this property. Researchers have reported novel derivatives of 7-Bromo-5-chloroindolin-2-one that exhibit strong activity against Gram-negative bacteria, addressing a critical unmet need in antibiotic therapy.
The synthesis of 7-Bromo-5-chloroindolin-2-one typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include halogenation reactions on pre-formed indoline derivatives followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield while minimizing side products, ensuring high purity for subsequent applications.
In conclusion, 7-Bromo-5-chloroindolin-2-one (CAS No. 215433-19-5) is a versatile and highly functional compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on drug discovery and development. As our understanding of disease mechanisms continues to evolve, compounds like 7-Bromo-5-chloroindolin-2-one will undoubtedly play a pivotal role in shaping the future of medicine.
215433-19-5 (7-Bromo-5-chloroindolin-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)